molecular formula C15H20N4OS B2666029 4-amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one CAS No. 897830-92-1

4-amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one

Cat. No.: B2666029
CAS No.: 897830-92-1
M. Wt: 304.41
InChI Key: JZAQSKWKCFUNBM-UHFFFAOYSA-N
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Description

4-amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of an amino group, a tert-butyl group, and a phenethylthio group attached to a triazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as guanidine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Phenethylthio Group: The phenethylthio group can be attached via nucleophilic substitution reactions using phenethylthiol and suitable leaving groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino or phenethylthio groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced triazine derivatives and other reduced products.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

4-amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disruption of Cellular Processes: Interfering with DNA replication, protein synthesis, or other essential cellular processes.

Comparison with Similar Compounds

4-amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one can be compared with other similar compounds, such as:

    4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one: Similar structure but with a methylthio group instead of a phenethylthio group.

    4-amino-6-(tert-butyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one: Similar structure but with an ethylthio group instead of a phenethylthio group.

    4-amino-6-(tert-butyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one: Similar structure but with a propylthio group instead of a phenethylthio group.

The uniqueness of this compound lies in its

Properties

IUPAC Name

4-amino-6-tert-butyl-3-(2-phenylethylsulfanyl)-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-15(2,3)12-13(20)19(16)14(18-17-12)21-10-9-11-7-5-4-6-8-11/h4-8H,9-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAQSKWKCFUNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N)SCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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